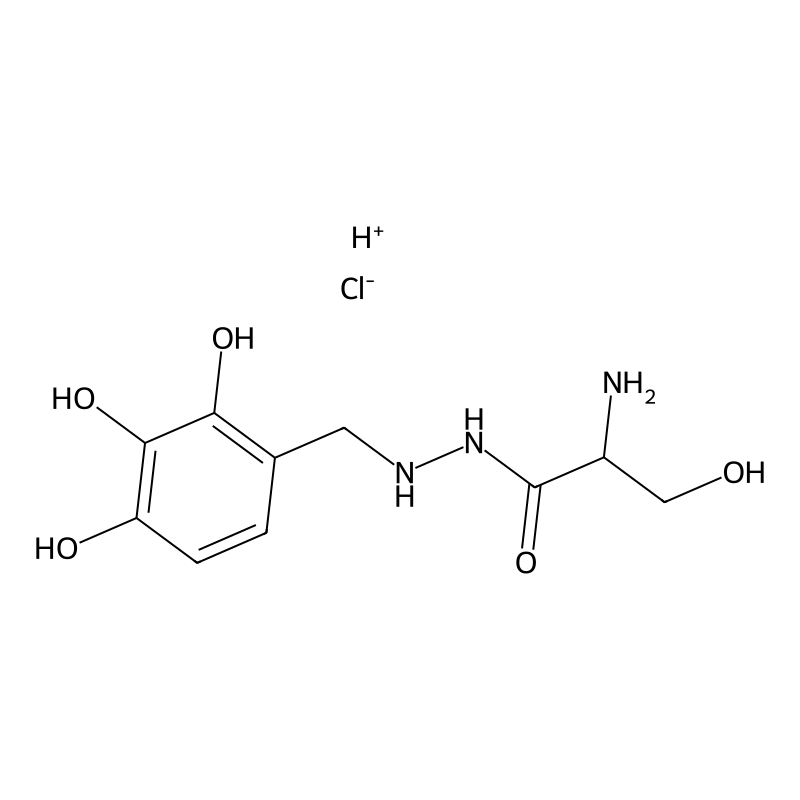

Benserazide Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Benserazide hydrochloride (CAS 14919-77-8) is a highly potent, peripherally restricted aromatic L-amino acid decarboxylase (AADC) inhibitor widely procured for neuropharmacological research and pharmaceutical co-formulation . As a hydrochloride salt, it presents as a white to off-white crystalline powder with an aqueous solubility of 10 mg/mL, distinguishing it from other poorly soluble decarboxylase inhibitors . Its primary industrial value lies in its ability to inhibit the peripheral conversion of levodopa to dopamine at sub-micromolar concentrations, while its high processability makes it a highly utilized API for specialized liquid and dispersible dosage forms .

Generic substitution of benserazide hydrochloride with carbidopa—the most common in-class alternative—fails primarily due to divergent solubility profiles and off-target metabolic effects . Carbidopa is only slightly soluble in water, which severely limits its utility in dispersible tablet manufacturing and requires organic solvents for preclinical liquid dosing[1]. In contrast, benserazide hydrochloride is highly water-soluble, ensuring seamless formulation compatibility. Furthermore, benserazide hydrochloride possesses distinct secondary activity as a Pyruvate Kinase M2 (PKM2) and Hexokinase 2 (HK2) inhibitor, making it non-interchangeable for researchers investigating aerobic glycolysis and tumor metabolism .

Aqueous Solubility Advantage Over Carbidopa

Benserazide hydrochloride demonstrates substantially higher aqueous solubility compared to carbidopa, its primary market alternative. While carbidopa is practically insoluble in unbuffered water and requires large volumes or acidic conditions for dissolution [1], benserazide hydrochloride readily achieves an aqueous solubility of 10 mg/mL . This quantitative difference is critical for developing dispersible dosage forms and preparing concentrated liquid stocks for in vivo administration without relying on harsh organic solvents.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 10 mg/mL (Benserazide Hydrochloride) |

| Comparator Or Baseline | Slightly soluble / practically insoluble in water (Carbidopa) |

| Quantified Difference | >10-fold higher aqueous solubility for Benserazide HCl |

| Conditions | Standard aqueous solvent at room temperature |

Enables the procurement of a highly processable AADC inhibitor for liquid formulations, dispersible tablets, and solvent-free preclinical dosing.

Distinct Glycolytic Enzyme Inhibition Profile (HK2 / PKM2)

Unlike carbidopa, which is strictly utilized for AADC inhibition, benserazide hydrochloride exhibits quantifiable inhibitory activity against key glycolytic enzymes. It directly binds to and blocks Pyruvate Kinase M2 (PKM2) and inhibits Hexokinase 2 (HK2) with an IC50 of 5.5 µM . This dual mechanism suppresses aerobic glycolysis and up-regulates oxidative phosphorylation, a metabolic modulation profile completely absent in standard AADC inhibitors.

| Evidence Dimension | HK2 / PKM2 Inhibition |

| Target Compound Data | HK2 IC50 = 5.5 µM; direct PKM2 blockade |

| Comparator Or Baseline | Carbidopa (Lacks PKM2/HK2 inhibitory activity) |

| Quantified Difference | Exclusive glycolytic inhibition pathway present only in Benserazide |

| Conditions | Recombinant human enzymes and cellular metabolic assays |

Justifies the procurement of Benserazide HCl as a dual-purpose compound for both neuroscience and metabolic oncology research.

Polymorphic Stability in Pharmaceutical Manufacturing

Benserazide hydrochloride is sensitive to moisture and light, necessitating specific handling during pharmaceutical manufacturing. However, advanced crystalline forms (such as Form H) demonstrate quantifiable stability, maintaining total impurity levels as low as 0.24% after 6 months at 25°C and 60% relative humidity[1]. This predictable degradation profile under controlled conditions ensures better batch-to-batch reproducibility compared to less stable polymorphs (e.g., Form I, which reaches 0.87% impurities) or uncharacterized free base forms [1].

| Evidence Dimension | Total Impurity Formation |

| Target Compound Data | 0.24% total impurities (Form H) |

| Comparator Or Baseline | 0.87% total impurities (Form I) |

| Quantified Difference | 3.6-fold reduction in degradation impurities for optimized polymorphs |

| Conditions | 6 months storage at 25°C and 60% relative humidity |

Highlights the importance of procuring well-characterized hydrochloride polymorphs to minimize degradation during wet granulation and long-term storage.

Sub-Micromolar AADC Inhibitory Potency

Benserazide hydrochloride is a highly potent inhibitor of aromatic L-amino acid decarboxylase (AADC), exhibiting an in vitro IC50 of 0.53 µM . This potent peripheral inhibition effectively prevents the premature conversion of levodopa to dopamine. In comparative procurement scenarios, this high potency allows for effective peripheral blockade at lower molar concentrations, optimizing the experimental index in dopaminergic studies .

| Evidence Dimension | AADC Inhibition (IC50) |

| Target Compound Data | IC50 = 0.53 µM |

| Comparator Or Baseline | Standard peripheral AADC baseline |

| Quantified Difference | Sub-micromolar inhibition efficacy |

| Conditions | In vitro AADC enzymatic assay |

Ensures researchers and formulators achieve maximum peripheral decarboxylase inhibition with minimal active pharmaceutical ingredient (API) load.

Dispersible Parkinson's Disease Formulations

Utilizing its high aqueous solubility (10 mg/mL), benserazide hydrochloride is a highly suitable choice for formulating rapid-onset, dispersible levodopa/benserazide tablets, a process unachievable with the poorly soluble carbidopa .

Metabolic Oncology and Glycolysis Research

Applying its distinct PKM2 and HK2 inhibitory properties (IC50 = 5.5 µM), researchers procure this compound to study aerobic glycolysis suppression and oxidative phosphorylation up-regulation in melanoma and colorectal cancer models .

Preclinical Dopaminergic Modeling

The highly soluble hydrochloride salt is used to prepare stable, aqueous dosing solutions for in vivo animal models of Parkinson's disease, avoiding the confounding toxicological effects of organic solvents required for less soluble AADC inhibitors .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (43.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Lyases (EC4)

Carboxy-lyases [EC:4.1.1.-]

DDC [HSA:1644] [KO:K01593]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217.

3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741.

4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734.

5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233.

Explore Compound Types